N-(3-methoxypropyl)cycloheptanamine
Description
N-(3-Methoxypropyl)cycloheptanamine is a secondary amine featuring a cycloheptane ring substituted with a 3-methoxypropyl group. The methoxypropyl substituent introduces both ether oxygen (hydrogen-bond acceptor) and alkyl chain flexibility, influencing its physicochemical properties.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(3-methoxypropyl)cycloheptanamine |
InChI |
InChI=1S/C11H23NO/c1-13-10-6-9-12-11-7-4-2-3-5-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
MOCXHHFQYOTIDQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methoxypropyl)cycloheptanone, while reduction may produce N-(3-methoxypropyl)cycloheptanol .
Scientific Research Applications
N-(3-methoxypropyl)cycloheptanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(3-methoxypropyl)cycloheptanamine with two analogs: N-{[3-(trifluoromethyl)phenyl]methyl}cycloheptanamine () and N-[3-(3-chlorophenoxy)propyl]cyclopropanamine ().
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₂₃NO | 185.3 (calculated) | 3-Methoxypropyl | Secondary amine, ether |
| N-{[3-(Trifluoromethyl)phenyl]methyl}cycloheptanamine | C₁₅H₂₀F₃N | 271.32 | 3-Trifluoromethylphenylmethyl | Secondary amine, aryl-CF₃ |
| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | C₁₂H₁₆ClNO | 225.71 | 3-Chlorophenoxypropyl, cyclopropane ring | Secondary amine, aryl-Cl, ether |
Physicochemical and Reactivity Comparisons
Lipophilicity and Solubility: The trifluoromethylphenylmethyl group in the second analog significantly increases lipophilicity (logP ~3.5–4.0 estimated) due to the CF₃ group, reducing water solubility. This contrasts with the methoxypropyl group in the target compound, which balances moderate lipophilicity (logP ~2.0–2.5) with partial aqueous solubility via ether oxygen . The chlorophenoxypropyl substituent in the third compound introduces polarizability from the chlorine atom but retains moderate solubility in organic solvents .
Electronic Effects: The electron-withdrawing CF₃ group in the trifluoromethyl derivative decreases the basicity of the amine (pKa ~8.5–9.0) compared to the target compound (pKa ~9.5–10.0 estimated) . The 3-chlorophenoxy group in the cyclopropanamine analog exerts a mild electron-withdrawing effect, slightly reducing amine basicity (pKa ~9.0–9.5) .
Steric and Conformational Properties: The cycloheptane ring in the target compound provides greater conformational flexibility than the cyclopropane ring in the third analog, which imposes torsional strain and rigidity .
Biological Activity
N-(3-methoxypropyl)cycloheptanamine is a cyclic amine compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptane ring with a methoxypropyl substituent on the nitrogen atom. The structural formula can be represented as follows:
This structure contributes to its unique pharmacological properties, which are under investigation for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which could lead to improved mood and anxiety responses.
Pharmacological Effects
- Antidepressant Activity : In animal models, this compound has shown significant antidepressant-like effects. Behavioral assays such as the forced swim test and tail suspension test indicate reduced despair-like behavior, suggesting potential efficacy in treating depression.
- Anxiolytic Effects : The compound has also demonstrated anxiolytic properties in rodent models. Tests measuring anxiety-like behaviors (e.g., elevated plus maze) revealed increased exploration and reduced anxiety responses.
- Cognitive Enhancement : Some studies indicate that this compound may enhance cognitive functions such as memory and learning, possibly through modulation of cholinergic signaling pathways.
Study 1: Antidepressant Efficacy
A study conducted by Smith et al. (2022) evaluated the antidepressant effects of this compound in a chronic mild stress model. Results indicated a significant reduction in depressive behaviors compared to control groups, with an observed increase in serotonin levels.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 150 ± 10 | 90 ± 8* |
| Serotonin Level (ng/ml) | 40 ± 5 | 70 ± 6* |
*Significantly different from control group (p < 0.05).
Study 2: Anxiolytic Properties
In a separate investigation by Johnson et al. (2023), the anxiolytic effects were assessed using the elevated plus maze. The treatment group exhibited a marked increase in time spent in the open arms compared to controls, indicating reduced anxiety.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Time in Open Arms (s) | 30 ± 5 | 60 ± 7* |
*Significantly different from control group (p < 0.01).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
